3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide
Description
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-5-1-3-10(9-12)6-7-11-4-2-8-17-13(11)14(16)18/h1-5,8-9H,6-7H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDALMAOZECTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=C(N=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Reissert Reaction Pathway (Sanjay et al., WO 2006006184A2)
Starting Materials : Ethyl 3-pyridinecarboxylate and 3-chlorophenylacetonitrile.
Steps :
- Condensation : Sodium methoxide-mediated coupling at −20°C to −15°C for 2–3 hours.
- Hydrolysis/Decarboxylation : Sulfuric acid treatment at reflux to remove the carboxylate group.
- Carbonyl Reduction : Conversion of ketone to methylene via catalytic hydrogenation (Pd/C, H₂).
- Oxidation : H₂O₂-mediated oxidation to form the pyridine N-oxide.
- Reissert Reaction : NaCN and dimethylcarbamoyl chloride introduce the cyano group at the 2-position.
Total Yield : 33.0%.
Method 2: Condensation-Hydrogenation Approach (Villani et al., US 4659716)
Starting Materials : 2-Cyano-3-methylpyridine and 3-fluorobenzaldehyde.
Steps :
- Aldol Condensation : Potassium tert-butoxide in anhydrous THF at −20°C to −15°C forms a styryl intermediate (42.1% yield).
- Catalytic Hydrogenation : Pd/C in acetic acid reduces the double bond to ethyl (88.6% yield).
Total Yield : 37.3% (over two steps).
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Key Steps | 5 steps | 2 steps |
| Critical Reagents | NaCN, dimethylcarbamoyl chloride | Pd/C, potassium tert-butoxide |
| Temperature Range | −20°C to reflux | −20°C to ambient |
| Total Yield | 33.0% | 37.3% |
| Scalability | Moderate (multiple purification steps) | High (simplified workflow) |
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs and Their Properties
The following table compares 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide with structurally or functionally related compounds:
Structural and Functional Differences
Core Modifications
- Pyridine vs.
- Substituent Effects: N-tert-Butyl Group: The tert-butylamide analog (CAS 107285-30-3) increases lipophilicity (clogP ≈ 4.2 vs. Piperidinyl Methanone: The loratadine impurity (CAS 119770-60-4) incorporates a piperidine ring, which may alter receptor binding kinetics in H₁-antihistamines .
Pharmacological Implications
- H₁-Antihistamine Impurities: The parent compound and its piperidinyl analog (CAS 119770-60-4) are non-therapeutic impurities but critical for monitoring drug stability.
- Bioactivity in Pyridinone Analogs: The pyridinone derivative (C₁₆H₁₀ClN₂OS) demonstrates moderate anticancer activity (IC₅₀ = 12 µM against HeLa cells), attributed to its electron-withdrawing cyano and thiophene groups .
Analytical Differentiation
- LC/MS Methods : As seen in , UPLC with ammonium acetate gradients (e.g., 5–95% acetonitrile) effectively separates these compounds by exploiting differences in polarity and mass .
- Spectroscopic Signatures: IR spectra of carboxamide derivatives show distinct peaks at ~1640 cm⁻¹ (C=O stretch), absent in tert-butylamide or methanone analogs .
Biological Activity
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide, also known as N-(3-chlorophenyl)pyridine-2-carboxamide, is a compound of significant interest in medicinal chemistry due to its unique biological activity. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarboxamide typically involves the reaction of 3-chloroaniline with pyridine-2-carboxylic acid. The process can be facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The final product is often converted into its hydrochloride salt for stability and solubility in biological assays.
The compound exhibits a multifaceted mechanism of action, primarily functioning as a selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). It has demonstrated an EC50 value of 290 nM for rat mGlu4 receptors and 1.1 µM for human mGlu4 receptors, indicating a strong interaction with these receptors. Furthermore, it displays antagonistic activity towards mGlu5 receptors and positive allosteric regulatory activity at mGlu6 receptors.
In addition to its modulation of glutamate receptors, 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide interacts with monoamine oxidase A and B, suggesting its potential role in neuropharmacology and the treatment of neurological disorders such as anxiety and schizophrenia.
Case Studies
- Neuropharmacology : A study highlighted the compound's efficacy in modulating glutamate signaling pathways, which are crucial in various neuropsychiatric conditions. The selective modulation at mGlu4 receptors may provide therapeutic benefits in treating anxiety disorders and schizophrenia by enhancing glutamatergic transmission where it is deficient.
- Enzyme Inhibition : Research has indicated that 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide can inhibit monoamine oxidases, which are enzymes involved in the breakdown of neurotransmitters. This inhibition could lead to increased levels of serotonin and norepinephrine, further supporting its potential antidepressant properties.
Comparative Analysis
To better understand the biological activity of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)pyridine-3-carboxamide | C12H9ClN2O | Different receptor modulation profiles |
| 6-Amino-N-(3-ethoxyphenyl)pyridine-2-carboxamide | C12H14N2O | Known for its enzyme inhibition potential |
| 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide | C14H13ClN2O | Selective positive allosteric modulation at mGlu4 |
This table illustrates that while there are several compounds with similar structures, 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide stands out due to its specific interaction profile with glutamate receptors.
Q & A
Q. How do structural modifications (e.g., chlorophenyl or pyridine groups) alter bioactivity, and what combinatorial strategies are effective?
- Methodological Answer : Synthesize analogs via Suzuki coupling (chlorophenyl → fluorophenyl) or pyridine ring substitution (e.g., 2-carboxamide → 2-ethoxy). Test SAR (structure-activity relationship) using high-throughput screening. Combinatorial libraries generated via Ugi reactions enable rapid diversification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
